molecular formula C19H22BrFN2O2 B1390500 Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide CAS No. 1063629-70-8

Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide

Cat. No.: B1390500
CAS No.: 1063629-70-8
M. Wt: 409.3 g/mol
InChI Key: HNFXRSPOJBZOMP-UHFFFAOYSA-N
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Description

“Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide” is a chemical compound that belongs to the category of piperazine compounds. It is an organic molecule. It is related to heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles and 1H-1,2,4-triazoles, which are useful as antifungal and antibacterial agents .

Scientific Research Applications

1. Analytical Chemistry Applications

  • A fluorogenic reagent closely related to the compound of interest has been developed for the analysis of primary amines and aminated carbohydrates through techniques like HPLC, CE, and MALDI/MS. This demonstrates the compound's potential utility in the field of analytical chemistry for precise and sensitive detection methods (Chen & Novotny, 1997).

2. Synthesis and Chemical Properties

  • Research has detailed the synthesis and analysis of similar compounds, which can be used as a guide for understanding the chemical properties and potential industrial applications of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide (Shakhmaev, Sunagatullina, & Zorin, 2016).

3. Potential in Drug Synthesis

  • The compound may have relevance in the synthesis of pharmacological agents, as demonstrated by studies on closely related compounds used in the synthesis of drugs like atorvastatin and other medicinal compounds (Estévez, Villacampa, & Menéndez, 2014).

4. Pharmacological Research

  • While not directly related to the compound , research on structurally similar compounds has revealed potential pharmacological applications, such as in cancer chemoprevention and antimycobacterial agents. These studies indicate possible areas for future research on the therapeutic potentials of this compound (Boone, Kelloff, & Malone, 1990; Biava et al., 2006).

Biochemical Analysis

Biochemical Properties

Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes and proteins, including gamma-aminobutyric acid (GABA) receptors and serotonin receptors. The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, its interaction with serotonin receptors can influence mood and anxiety levels .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways, particularly those involving GABA and serotonin. This modulation can lead to changes in gene expression and cellular metabolism, resulting in altered neuronal activity and potentially providing therapeutic benefits for conditions such as anxiety and depression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to GABA and serotonin receptors. By binding to these receptors, it can either inhibit or activate them, leading to changes in neurotransmitter release and neuronal excitability. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the production of proteins involved in neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may produce mild anxiolytic effects, while higher doses can lead to more pronounced sedation and potential toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect, and adverse effects may occur at doses exceeding this threshold .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions. Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites may have different biological activities and can influence the overall pharmacological profile of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall pharmacological effects .

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFXRSPOJBZOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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